4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Overview
Description
4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is a naturally occurring phenylpropanoid compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves several steps, typically starting with the extraction of natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to achieve high purity levels. The compound is then subjected to various quality control measures to ensure consistency and reliability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying phenylpropanoid pathways.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of natural product-based formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 4,7,9-Trihydroxy-3,3’-dimethoxy-8-O-4’-neolignan-9’-O-β-D-glucopyranosides
- 7R,8R-threo-4,7,9,9’-tetrahydroxy-3-methoxy-8-O4’-neolignan-3’-O-β-D-glucopyranoside
- 7S,8R-erythro-7,9,9’-trihydroxy-3,3’-dimethoxy-8-O-4’-neolignan-4-O-β-D-glucopyranoside
Uniqueness
4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable target for research in neurodegenerative diseases .
Properties
IUPAC Name |
4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBDLXEDIGWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions identifying 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, along with other compounds, from Iodes cirrhosa. What is the significance of finding this specific compound in this plant?
A1: While the study itself doesn't delve into the specific properties or activities of this compound, its presence in Iodes cirrhosa contributes to the overall understanding of the plant's chemical composition []. Neolignans, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Identifying this particular neolignan in Iodes cirrhosa lays the groundwork for future research to investigate its potential bioactivities and potential applications in various fields. This discovery contributes valuable knowledge to the field of natural product chemistry and opens avenues for further exploration.
Q2: What future research directions could be explored regarding this compound based on its identification in Iodes cirrhosa?
A2: Given the limited information available solely from the initial study [], several research avenues could be explored:
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